3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
89192-99-4 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2O/c1-11-7-6-10-13-16-14(15(18-2)17(11)13)12-8-4-3-5-9-12/h3-10H,1-2H3 |
InChI Key |
UXPDZGVMMYKVFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis in an industrial context can also reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 3-hydroxy-5-methyl-2-phenylimidazo[1,2-a]pyridine.
Reduction: Formation of partially or fully reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Antimicrobial Applications
One of the most promising applications of 3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine is its antimicrobial activity , particularly against Mycobacterium tuberculosis. Research has shown that this compound exhibits significant efficacy in inhibiting the growth of this pathogen, which is crucial given the global burden of tuberculosis.
Anticancer Potential
In addition to its antimicrobial properties, this compound has demonstrated potential as an anticancer agent . Research indicates that compounds within the imidazo[1,2-a]pyridine class are effective against various cancer cell lines.
Cell Line Studies
Studies have reported that derivatives of imidazo[1,2-a]pyridine exhibit cytotoxic effects on cancer cell lines such as acute myeloid leukemia (AML). The compound has been shown to induce apoptosis in these cells through specific molecular pathways, suggesting its potential as a lead compound for further development in cancer therapy .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Research has focused on its absorption, distribution, metabolism, and excretion (ADME) properties to optimize its therapeutic profile. Initial findings suggest favorable pharmacokinetic characteristics that warrant further investigation into its clinical applications .
Case Study: High-throughput Screening
A high-throughput screening campaign involving over 18,000 compounds identified several imidazo derivatives with significant activity against Mycobacterium tuberculosis. Among these, this compound emerged as a notable candidate due to its robust activity profile and favorable safety margins observed in preliminary toxicological assessments .
Ongoing Research
Current research efforts are directed towards elucidating the detailed mechanisms of action and optimizing the chemical structure to enhance efficacy and reduce side effects. Collaborative studies across institutions are focusing on structural modifications that could lead to more potent derivatives with broader therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), by binding to the active site and preventing the conversion of arachidonic acid to inflammatory mediators . This inhibition can lead to anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives exhibit varied biological and chemical properties depending on substituent positions and electronic effects. Below is a detailed comparison of 3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The 3-methoxy group in the target compound contrasts with 3-carboxylate esters (e.g., ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate) , which show enhanced MCH1R antagonism due to polar interactions. Methoxy groups may reduce receptor affinity compared to esters but improve metabolic stability . Phenyl vs.
Synthetic Flexibility: The target compound’s synthesis mirrors methods for derivatives in Table 1 (entries 9–16 in ), where acetophenones react with substituted pyridines. Brominated analogs (e.g., 3-bromo-5-methylimidazo[1,2-a]pyridine) serve as intermediates for Suzuki-Miyaura couplings , highlighting the utility of halogenated imidazo[1,2-a]pyridines in medicinal chemistry.
Biological Activity
3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its notable biological activities, particularly its antimicrobial properties. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features an imidazo[1,2-a]pyridine framework with a methoxy group at the 3-position, a methyl group at the 5-position, and a phenyl substituent at the 2-position. This unique structural arrangement is believed to contribute significantly to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria. The compound's mechanism of action may involve interference with bacterial metabolic pathways, making it a candidate for further development as an antimicrobial agent .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Methoxy and methyl groups present | Strong antimicrobial activity |
| 2-Phenylimidazo[1,2-a]pyridine | Lacks methoxy and methyl groups | Moderate antimicrobial activity |
| 3-Methoxyimidazo[1,2-b]pyridazine | Different heterocyclic framework | Active against Mycobacterium species |
| 5-Methylimidazo[1,2-a]pyridine | Methyl substitution only | Lower antimicrobial potency |
| 4-Amino-3-methoxyimidazo[1,2-a]pyridine | Amino group at para position | Enhanced activity against certain bacteria |
This table illustrates how the unique combination of functional groups in this compound enhances its biological activity compared to other compounds.
The mechanism of action of this compound involves several potential pathways:
- Binding to Enzymes: The compound may inhibit or activate enzymes involved in critical biological processes.
- Modulating Receptors: Interaction with cellular receptors can influence various signaling pathways.
- Antioxidant Activity: The compound has been shown to scavenge free radicals and reduce oxidative stress in cells .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound against Mtb:
- In Vitro Assays: The compound demonstrated minimum inhibitory concentrations (MIC) ranging from 0.63 to 1.26 μM against Mtb strains .
- In Vivo Studies: Despite promising in vitro results, some derivatives exhibited very short metabolic half-lives (<10 min) when incubated with mouse liver microsomes, leading to reduced efficacy in vivo .
- Combination Therapies: In combination with other antimycobacterial agents like Clofazimine and Linezolid, certain derivatives showed enhanced therapeutic effects in established multidrug-resistant tuberculosis models .
Q & A
Q. What are the standard synthetic protocols for 3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine?
The synthesis typically involves cyclocondensation reactions. For example, analogous imidazo[1,2-a]pyridine derivatives are synthesized by reacting substituted pyridin-2-amine derivatives (e.g., 6-methylpyridin-2-amine) with α-bromo carbonyl compounds (e.g., ethyl 3-bromo-2-oxopropionate) under solvent-free conditions or in refluxing ethanol. Catalysts such as Na₂CO₃ are often employed to enhance reactivity and yield . Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography. Structural confirmation is performed using NMR, IR, and X-ray crystallography .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Key methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ring connectivity .
- X-ray crystallography for resolving bond lengths, angles, and intermolecular interactions (e.g., π-π stacking in the solid state) .
- IR spectroscopy to identify functional groups like methoxy or carbonyl moieties . For example, X-ray studies of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate revealed a planar fused-ring system with a dihedral angle of 3.3° between the imidazole and pyridine rings .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic efficiency and scalability?
Strategies include:
- Solvent optimization : Switching from ethanol to greener solvents (e.g., water or PEG-400) to enhance sustainability .
- Catalyst screening : Testing bases (e.g., K₂CO₃ vs. Na₂CO₃) or transition-metal catalysts to reduce reaction time .
- Flow chemistry : Implementing continuous flow systems for large-scale synthesis to improve heat/mass transfer and reduce by-products .
- Microwave-assisted synthesis : Reducing reaction times from hours to minutes while maintaining yield .
Q. How can researchers resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?
Contradictions often arise from structural variations (e.g., substituent position). A systematic approach includes:
- Structure-activity relationship (SAR) studies : Comparing analogs like 3-chloro-2-phenylimidazo[1,2-a]pyridine (anti-inflammatory) and 6-chloro derivatives (altered reactivity) to identify critical substituents .
- Target-specific assays : Evaluating selectivity against isoforms (e.g., COX-2 vs. COX-1) to clarify mechanisms .
- Computational modeling : Docking studies to predict binding affinities and rationalize discrepancies in potency .
Q. What advanced analytical methods ensure purity and stability of the compound during storage?
- HPLC-PDA/MS : Detects impurities at trace levels (<0.1%) and confirms molecular weight .
- Stability studies : Accelerated degradation tests under varied pH, temperature, and light exposure to identify degradation pathways .
- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition profiles .
Q. How can computational methods guide the design of novel imidazo[1,2-a]pyridine derivatives?
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize redox activity or photostability .
- Molecular dynamics simulations : Model interactions with biological targets (e.g., enzyme active sites) to prioritize synthetic targets .
- QSAR models : Correlate substituent descriptors (e.g., Hammett constants) with activity to design potent analogs .
Methodological Considerations
- Handling air/moisture-sensitive intermediates : Use Schlenk techniques or gloveboxes for reactions involving organometallic reagents .
- Crystallization challenges : Co-crystallization with coformers (e.g., succinic acid) can improve solubility and crystallinity .
- Data reproducibility : Maintain detailed logs of reaction parameters (e.g., stirring rate, drying time) to ensure consistency across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
